4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde

Description

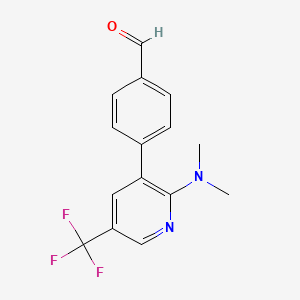

Chemical Structure and Properties The compound 4-(2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde (CAS RN: 1311279-13-6) is a heteroaromatic aldehyde with a molecular formula of C₁₅H₁₃F₃N₂O and a molecular weight of 294.28 g/mol . Its structure comprises a pyridine ring substituted at positions 2 (dimethylamino group) and 5 (trifluoromethyl group), with a benzaldehyde moiety attached at position 3 of the pyridine. The benzaldehyde group is further substituted at the para position (position 4) of its benzene ring, creating a conjugated system between the aldehyde and pyridine groups (Figure 1).

Properties

IUPAC Name |

4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJRQWYAVBTCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine Core Formation and Functionalization

The initial step involves synthesizing the pyridine ring with specific substitutions, notably the dimethylamino and trifluoromethyl groups at designated positions on the pyridine ring:

Pyridine synthesis via Hantzsch or Krohnke methods:

Traditional methods such as the Hantzsch pyridine synthesis or Krohnke reaction are employed to construct the pyridine core, often starting from aldehydes, β-ketoesters, and ammonia derivatives. These methods are adaptable for introducing substituents like trifluoromethyl groups through subsequent functionalization steps.Direct trifluoromethylation:

The trifluoromethyl group can be introduced onto the pyridine ring via electrophilic or nucleophilic trifluoromethylation techniques. Recent advances utilize reagents like Togni's reagent or Umemoto's reagent under mild conditions, enabling regioselective trifluoromethylation at the 5-position of the pyridine ring.

Introduction of the Dimethylamino Group

The dimethylamino substituent at the 2-position of the pyridine ring is typically introduced via nucleophilic substitution or through amination reactions:

Nucleophilic substitution:

Starting from a halogenated pyridine precursor, treatment with dimethylamine under suitable conditions facilitates substitution at the 2-position, yielding the dimethylamino derivative.Amination of pyridine derivatives:

Alternatively, directed ortho-lithiation followed by quenching with N,N-dimethylamine can be employed for regioselective introduction.

Formation of the Benzaldehyde Moiety

The benzaldehyde group is attached to the pyridine core through a formylation reaction:

Vilsmeier-Haack formylation:

The most common approach involves treating the pyridine derivative with POCl₃ and DMF, which introduces the aldehyde group at the para-position relative to the pyridine substituent, yielding the target benzaldehyde derivative.Alternative methods:

Other formylation techniques, such as Duff formylation or Reimer-Tiemann reaction, are less commonly used due to lower regioselectivity or harsher conditions.

Overall Synthetic Route

A typical synthetic pathway based on recent literature and research findings involves:

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Pyridine core synthesis | Hantzsch or Krohnke reaction | Construct pyridine ring |

| 2 | Regioselective trifluoromethylation | Togni's reagent or Umemoto's reagent, mild conditions | Introduce trifluoromethyl group at position 5 |

| 3 | Nucleophilic substitution | Dimethylamine, elevated temperature | Attach dimethylamino group at position 2 |

| 4 | Formylation | POCl₃, DMF, reflux | Attach benzaldehyde group para to the pyridine core |

Research Findings and Data

Recent studies have demonstrated the efficiency of using trifluoromethylation reagents under mild conditions, with yields often exceeding 70%. For example, trifluoromethylation using Togni's reagent in acetonitrile at room temperature has been reported to afford high regioselectivity and yields.

Furthermore, the formylation step via the Vilsmeier-Haack reaction is well-established, providing good regioselectivity for para-substitution on aromatic rings, including pyridine derivatives.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Pyridine core synthesis | Hantzsch/Krohnke | Heating, reflux | Well-established | Multi-step, regioselectivity control needed |

| Trifluoromethylation | Togni's or Umemoto's reagent | Room temperature, mild solvent | High regioselectivity, high yield | Cost of reagents |

| Amination | Nucleophilic substitution or lithiation | Elevated temperature | Specific substitution at 2-position | Requires regioselective control |

| Formylation | POCl₃, DMF | Reflux | Para-selective aldehyde introduction | Harsh reagents, moisture-sensitive |

Notes and Considerations

- The regioselectivity of trifluoromethylation is critical; directing groups or reaction conditions must be optimized.

- Protecting groups may be employed during multi-step synthesis to prevent undesired reactions.

- Purification typically involves column chromatography or recrystallization to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The dimethylamino and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzoic acid.

Reduction: 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmacological agents due to its unique structure, which combines a pyridine ring with a dimethylamino group and a trifluoromethyl substituent. These features enhance its lipophilicity and biological activity.

Case Studies

- Anticancer Activity : Research indicates that derivatives of this compound may act as inhibitors of specific kinases involved in cancer progression. A study published in the Journal of Medicinal Chemistry highlighted that similar compounds exhibit selective inhibition of CDK4 and CDK6, which are critical targets in cancer therapy .

- Neuroprotective Effects : Another study explored the neuroprotective potential of pyridine derivatives, suggesting that modifications like those found in 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde could enhance neuroprotective effects against oxidative stress .

Organic Synthesis

This compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions, including:

- Aldol Reactions : The aldehyde functional group can undergo aldol condensation, leading to the formation of β-hydroxy aldehydes or ketones.

- Nucleophilic Substitution : The presence of the dimethylamino group allows for nucleophilic substitution reactions, enabling further functionalization.

Synthesis Pathways

| Reaction Type | Description | Example Product |

|---|---|---|

| Aldol Condensation | Reaction with ketones or aldehydes | β-Hydroxy derivatives |

| Nucleophilic Substitution | Reaction with halides or other electrophiles | Functionalized pyridine derivatives |

Agrochemical Applications

Due to its unique chemical properties, this compound is also being explored for use in agrochemicals. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Research Insights

Mechanism of Action

The mechanism of action of 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde depends on its application:

Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors, affecting biochemical pathways.

Materials Science: The compound’s electronic properties are utilized in the design of organic electronic devices.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: 3-(2-Dimethylamino-5-Trifluoromethyl-Pyridin-3-yl)Benzaldehyde

The primary structural analog is 3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)benzaldehyde (CAS RN: Not provided; MDL: MFCD19981296). While sharing the same molecular formula (C₁₅H₁₃F₃N₂O) and weight (294.28 g/mol), this compound differs in the substitution pattern of the benzaldehyde group on the pyridine ring (Table 1).

Table 1: Comparative Data for Target Compound and Analog

| Parameter | Target Compound | Analog |

|---|---|---|

| Catalog Number | 129471 | 129519 |

| Molecular Formula | C₁₅H₁₃F₃N₂O | C₁₅H₁₃F₃N₂O |

| Molecular Weight | 294.28 g/mol | 294.28 g/mol |

| MDL Number | MFCD19981272 | MFCD19981296 |

| Substituent Position | Benzaldehyde at para position (relative to pyridine attachment) | Benzaldehyde at meta position (relative to pyridine attachment) |

| Purity | ≥95% | ≥95% |

Structural and Electronic Differences

Substitution Pattern :

- The target compound has the benzaldehyde group attached at the para position of the benzene ring (relative to its connection to the pyridine), enabling extended conjugation between the aldehyde and pyridine.

- The analog features a meta -substituted benzaldehyde, disrupting full conjugation and altering electronic delocalization .

Electronic Effects: The para substitution in the target compound allows for a stronger push-pull electronic interaction between the electron-donating dimethylamino group and the electron-withdrawing trifluoromethyl group. This polarization may enhance reactivity in cross-coupling reactions.

Physicochemical Implications :

- Solubility : Both compounds exhibit similar solubility profiles in polar aprotic solvents (e.g., DMF, DMSO) due to shared functional groups.

- Melting Points : The para isomer may have a higher melting point than the meta analog due to better crystal packing from symmetrical substitution.

Biological Activity

4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is a compound with significant potential in biological applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H13F3N2O

- Molecular Weight : 294.27 g/mol

- CAS Number : 1311279-13-6

The compound features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, along with a benzaldehyde moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. It enhances receptor activity in the presence of agonists, indicating potential therapeutic applications in cognitive enhancement and neuroprotection .

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antitumor and anti-inflammatory effects .

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent .

Case Studies and Experimental Data

-

In Vitro Studies : A study evaluated the effects of this compound on human α7 nAChRs expressed in oocytes. The results showed that it significantly enhanced receptor modulation, with an EC50 value indicating potent activity at nanomolar concentrations .

Compound EC50 (µM) Max Modulation (%) 4-(2-Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde 0.14 600 - Antitumor Activity : Another study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : The compound was tested against several bacterial strains, showing promising results in inhibiting growth, which warrants further exploration for clinical applications in infectious diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between halogenated pyridine derivatives and benzaldehyde precursors. For example, a pyridine scaffold substituted with trifluoromethyl and dimethylamino groups can be coupled with a benzaldehyde boronic ester under palladium catalysis . Reaction optimization (e.g., solvent choice, temperature, catalyst loading) is critical for yield improvement. Evidence from similar pyridine-based syntheses suggests that anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and electronic environments. For instance, the trifluoromethyl group produces distinct ¹⁹F NMR shifts (~-60 to -70 ppm) . Single-crystal X-ray diffraction (as in ) provides definitive confirmation of molecular geometry, bond angles, and intermolecular interactions. Crystallization solvents (e.g., DMSO/water mixtures) must be optimized to obtain high-quality crystals .

Q. How does the reactivity of the benzaldehyde moiety in this compound compare to simpler aromatic aldehydes?

- Answer : The electron-withdrawing trifluoromethyl and electron-donating dimethylamino groups on the pyridine ring influence the benzaldehyde's reactivity. For example, the aldehyde group may exhibit reduced nucleophilicity in condensation reactions due to conjugation with the electron-deficient pyridine core. Comparative studies with unsubstituted benzaldehyde (e.g., in ’s dihydropyrimidine synthesis) highlight the need for adjusted reaction times or catalysts .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the functionalization of the pyridine ring in this compound?

- Answer : Regioselective modifications require careful choice of directing groups. The dimethylamino group at the 2-position of the pyridine can act as a directing group for electrophilic substitution, while the trifluoromethyl group at the 5-position sterically hinders adjacent positions. Computational modeling (e.g., DFT) predicts preferred reaction sites, and experimental validation via competitive reaction monitoring is advised .

Q. How do the electronic effects of the trifluoromethyl and dimethylamino groups impact the compound’s applications in medicinal chemistry?

- Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability, while the dimethylamino group introduces basicity, potentially aiding in target binding (e.g., kinase inhibition). Structure-activity relationship (SAR) studies on analogs () suggest that these groups influence pharmacokinetic profiles and binding affinities to biological targets .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. For pyridine derivatives, parameterization of the trifluoromethyl group’s van der Waals radii and partial charges is critical for accuracy . Validation via experimental binding assays (e.g., SPR or ITC) is recommended to resolve discrepancies between computational and empirical data .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing forces. Variable-temperature NMR can identify conformational flexibility, while X-ray data provide a static snapshot. For example, ’s crystal structure (R factor = 0.031) offers a high-confidence reference for validating solution-phase data .

Q. What methodologies optimize the compound’s purity for pharmacological studies?

- Answer : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) effectively separates impurities. Purity thresholds (>95%) are achievable via recrystallization from ethanol/water mixtures, as demonstrated in purifications of structurally related pyridine derivatives .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., Eur. J. Pharm. Sci. in ) and technical catalogs with analytical validation (e.g., ’s CAS-registered data).

- Contraindicated Sources : Exclude commercial platforms like BenchChem () due to unreliability per user guidelines.

- Experimental Design : Emphasize iterative optimization (e.g., DOE for reaction conditions) and cross-validation (e.g., NMR + X-ray) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.